An In-depth Technical Guide to 2-(2-Bromopyridin-4-YL)acetic acid (CAS No. 183483-29-6)
An In-depth Technical Guide to 2-(2-Bromopyridin-4-YL)acetic acid (CAS No. 183483-29-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-Bromopyridin-4-YL)acetic acid, a key heterocyclic building block for organic synthesis, particularly within the pharmaceutical and materials science sectors. While detailed experimental data for this specific isomer is not extensively published, this document consolidates available information, presents logical synthetic strategies, predicts physicochemical and spectral properties, and explores the expected reactivity and potential applications based on the well-established chemistry of its constituent functional groups. This guide is intended to serve as a foundational resource for researchers looking to incorporate this versatile molecule into their synthetic workflows.
Introduction and Strategic Importance
2-(2-Bromopyridin-4-YL)acetic acid belongs to the class of substituted pyridines, which are integral scaffolds in a vast array of biologically active compounds and functional materials.[1] The unique arrangement of a bromine atom at the 2-position, an acetic acid moiety at the 4-position, and the inherent electronic properties of the pyridine ring bestows upon this molecule a trifecta of reactive sites. This strategic combination allows for sequential and site-selective modifications, making it a highly valuable intermediate for the construction of complex molecular architectures.
The bromine atom serves as a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid group offers a gateway for amide bond formation, esterification, or reduction. The pyridine nitrogen itself can influence the molecule's solubility, basicity, and coordination properties. These features make 2-(2-Bromopyridin-4-YL)acetic acid a compound of significant interest for lead optimization in drug discovery and the development of novel organic materials.[2]
Physicochemical and Predicted Properties
While experimental data for 2-(2-Bromopyridin-4-YL)acetic acid is sparse in publicly accessible literature, its fundamental properties can be reliably predicted using computational models. These predicted values offer a solid starting point for experimental design.
| Property | Value | Source |
| CAS Number | 183483-29-6 | [3] |
| Molecular Formula | C₇H₆BrNO₂ | [3] |
| Molecular Weight | 216.03 g/mol | [3] |
| IUPAC Name | 2-(2-bromo-4-pyridinyl)acetic acid | [3] |
| Boiling Point (Predicted) | 374.1 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.71 g/cm³ | [4] |
| Flash Point (Predicted) | 180 °C | [4] |
| pKa (Predicted) | ~4-5 (for the carboxylic acid) | Inferred from similar structures |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, with limited solubility in water and nonpolar solvents. | Inferred from structure |
Synthesis and Purification Strategies
A robust and logical synthetic pathway to 2-(2-Bromopyridin-4-YL)acetic acid can be designed starting from commercially available precursors. The following multi-step synthesis is proposed based on well-established and high-yielding transformations in pyridine chemistry.
Figure 1: Proposed multi-step synthesis of 2-(2-Bromopyridin-4-YL)acetic acid.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-methylpyridine (Sandmeyer-Type Reaction) [5][6]
-
In a reaction vessel equipped for low-temperature reactions, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the mixture to between -5 °C and 0 °C with vigorous stirring.
-
Slowly add bromine (1.5-3.0 eq) dropwise, maintaining the temperature below 0 °C.
-
Prepare a solution of sodium nitrite (1.1-1.5 eq) in water and add it dropwise to the reaction mixture, keeping the temperature below 0 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at this temperature.
-
Slowly warm the reaction to room temperature and then adjust the pH to ~9 with a 50% sodium hydroxide solution, ensuring the temperature does not exceed 20 °C.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Oxidation to 2-Bromopyridine-4-carboxylic acid [7]
-
Dissolve 2-bromo-4-methylpyridine (1.0 eq) in an aqueous solution.
-
Heat the solution and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise.
-
Maintain the reaction at reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Protocol 3: Arndt-Eistert Homologation to 2-(2-Bromopyridin-4-YL)acetic acid [2][8][9]
-
Step 3a: Formation of the Acid Chloride
-
Suspend 2-bromopyridine-4-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
-
-
Step 3b: Reaction with Diazomethane and Wolff Rearrangement
-
Dissolve the crude acid chloride in an anhydrous, inert solvent (e.g., diethyl ether).
-
Cool the solution to 0 °C and add an ethereal solution of diazomethane (CH₂N₂) (2.0 eq) dropwise until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Stir the reaction at 0 °C for 1-2 hours.
-
To the resulting diazoketone solution, add a suspension of silver(I) oxide (Ag₂O) (0.1 eq) in water.
-
Warm the mixture gently to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, filter the mixture to remove the silver catalyst.
-
Extract the aqueous phase with an organic solvent.
-
Acidify the aqueous layer to precipitate the target acetic acid.
-
Collect the product by filtration, wash, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Predicted Spectral Data and Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the methylene group.
-
Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 3-position will likely appear as a doublet, the proton at the 5-position as a doublet of doublets, and the proton at the 6-position as a doublet. The exact chemical shifts will be influenced by the electronic effects of the bromo and acetic acid substituents. For comparison, the aromatic protons of 2-bromopyridine appear between δ 7.2 and 8.4 ppm.[10][11]
-
Methylene Protons: A singlet in the region of δ 3.5-4.0 ppm, corresponding to the -CH₂- group of the acetic acid moiety.
-
Carboxylic Acid Proton: A broad singlet at δ 10-13 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C2) will be significantly shifted. For comparison, the carbons of 2-bromopyridine resonate at approximately δ 122.8, 128.4, 138.6, 142.4, and 150.3 ppm.[10][12]
-
Methylene Carbon: A signal around δ 40-45 ppm.
-
Carbonyl Carbon: A signal in the downfield region, typically δ 170-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the functional groups present.
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation.
-
Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 215 and 217).[13]
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu).[14] Fragmentation of the pyridine ring is also expected.
Reactivity and Synthetic Applications
The synthetic utility of 2-(2-Bromopyridin-4-YL)acetic acid stems from the reactivity of the 2-bromo-substituted pyridine ring, which is an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Sources
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- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
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- 4. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
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- 11. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
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